molecular formula C15H11N3OS B12165622 3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B12165622
M. Wt: 281.3 g/mol
InChI Key: ZBLKGKCJHRJOTA-LCYFTJDESA-N
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Description

3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiosemicarbazide with a pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct balance of chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5Z)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9-

InChI Key

ZBLKGKCJHRJOTA-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S

Origin of Product

United States

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